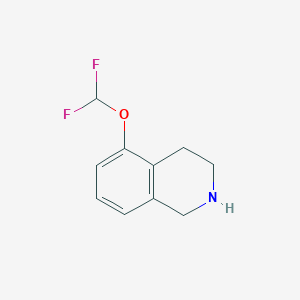

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

Description

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, characterized by a difluoromethoxy (-OCF₂H) substituent at the 5-position of its aromatic ring. The THIQ core consists of a benzene ring fused to a partially saturated six-membered ring containing one nitrogen atom. The difluoromethoxy group introduces electron-withdrawing properties and moderate lipophilicity, which may enhance metabolic stability and influence biological activity.

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C10H11F2NO/c11-10(12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-3,10,13H,4-6H2 |

InChI Key |

LXIIDDMPFGDQIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the introduction of the difluoromethoxy group into the tetrahydroisoquinoline scaffold. One common method includes the etherification of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction often requires the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the etherification process .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves continuous flow processes and recycling of reagents to minimize waste and reduce costs. The use of advanced catalytic systems and automated reactors helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.

Major Products:

Scientific Research Applications

Based on the search results, here's what is known about the applications of tetrahydroisoquinoline derivatives:

Estrogen Receptor Modulation

- Tetrahydroisoquinoline compounds can act as potent antagonists of estrogen receptor signaling and selective estrogen receptor degraders (SERDs) .

- These compounds can be used in the treatment of estrogen receptor diseases and disorders, including ovulatory dysfunction, uterine cancer, endometrial cancer, ovarian cancer, endometriosis, osteoporosis, prostate cancer, benign prostatic hypertrophy, and estrogen receptor (ERoc)-positive breast cancer .

- They are particularly useful against ERoc-positive breast cancer that exhibits de novo resistance to existing antiestrogens and aromatase inhibitors .

- The compounds effectively eliminate ERoc expression by degrading the receptor, thus circumventing resistance mechanisms that develop with antiendocrine monotherapy .

- These compounds may be combined with other pharmacologically active compounds, such as chemotherapy agents like taxanes, vinca alkaloids, cisplatin, or 5-fluorouracil, in cancer treatment .

Other Potential Applications

- Tetrahydroisoquinoline derivatives have been investigated for treating diseases where D1 receptors play a role, as described in co-pending international patent application WO2016/055479 . These diseases include cognitive and negative symptoms in schizophrenia, cognitive impairment related to classical antipsychotic therapy, impulsivity, attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and Alzheimer's disease .

- Tetrahydroisoquinoline 3 was identified as a lead compound with low clearance in rats, suggesting potential use in therapies requiring sustained drug levels .

- Some tetrahydroisoquinoline derivatives exhibit cytotoxic activity against Caco-2, HepG2, and MCF-7 cancer cells .

- Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have shown potential as antioomycete agents for plant disease management .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituent type and position:

Biological Activity

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C10H10F2N

- Molecular Weight : 195.19 g/mol

- IUPAC Name : 5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

The biological activity of 5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates notable antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has been observed to downregulate pro-inflammatory cytokines, which suggests its potential in treating inflammatory disorders .

Biological Activity Data

| Activity | IC50 (µM) | Target/Effect |

|---|---|---|

| Antimicrobial (E. coli) | 2.5 | Cell wall synthesis inhibition |

| Neuroprotection (PC12 cells) | 1.8 | Reduction in apoptosis |

| Anti-inflammatory | 0.9 | Inhibition of TNF-α release |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various tetrahydroisoquinoline derivatives, 5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline showed significant activity against both Gram-positive and Gram-negative bacteria. The study reported an IC50 value of 2.5 µM against E. coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Neuroprotection in Models of Oxidative Stress

Another study focused on the neuroprotective effects of this compound in PC12 cell lines exposed to oxidative stress. The results indicated that treatment with 5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline reduced apoptosis by approximately 40% compared to untreated controls at an IC50 of 1.8 µM. This suggests its potential therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 3: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in TNF-α levels by over 50% at a concentration of 0.9 µM. This highlights its potential utility in treating conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.